N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide

Medicinal chemistry Scaffold diversification Heterocyclic amides

N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1210635-91-8) is a heterocyclic amide with three pharmacophoric rings—pyrazine, thiazole, and nitrothiophene—linked through a central carboxamide bridge. Its molecular formula is C₁₂H₇N₅O₃S₂ and its molecular weight is 333.34 g/mol.

Molecular Formula C12H7N5O3S2
Molecular Weight 333.34
CAS No. 1210635-91-8
Cat. No. B2578279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide
CAS1210635-91-8
Molecular FormulaC12H7N5O3S2
Molecular Weight333.34
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
InChIInChI=1S/C12H7N5O3S2/c18-11(8-4-13-1-2-14-8)16-12-15-9(6-22-12)10-3-7(5-21-10)17(19)20/h1-6H,(H,15,16,18)
InChIKeyGMLJOZLRZSIBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1210635-91-8): Compound Class, Structural Profile, and Research Procurement Context


N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide (CAS 1210635-91-8) is a heterocyclic amide with three pharmacophoric rings—pyrazine, thiazole, and nitrothiophene—linked through a central carboxamide bridge. Its molecular formula is C₁₂H₇N₅O₃S₂ and its molecular weight is 333.34 g/mol . The compound belongs to the class of pyrazine-2-carboxamides, which includes the first-line antitubercular drug pyrazinamide [1]. Literature on the analogous N-(thiazol-2-yl)pyrazine-2-carboxamide scaffold reports antimycobacterial, antifungal, and photosynthesis-inhibiting activity [2]. However, no primary research study or patent has published quantitative biological activity data (e.g., IC₅₀, MIC, Kd) specifically for CAS 1210635-91-8. The compound is currently available from chemical vendors as a research-grade screening compound.

Why Generic Substitution Is Not Advisable for N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide in Research Assays


Within the pyrazine-2-carboxamide class, the precise combination of the 4-(4-nitrothiophen-2-yl)thiazol-2-yl group is absent from published structure–activity relationship (SAR) series. In the 2018 study by Zítko and Doležal, the most active antimycobacterial compound (9b, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) reached an MIC of 0.78 μg/mL against M. tuberculosis H37Rv; however, the authors demonstrated that replacing the 4-(4-fluorophenyl)thiazole moiety with other arylthiazole groups profoundly altered both potency and selectivity (SI > 20 for 9b vs. lower or undetermined indices for other analogs) [1]. Separately, nitrothiophene-containing carboxamides have shown narrow-spectrum antibacterial activity linked to the electron-withdrawing nitro group, a feature absent in non-nitrated analogs [2]. Because neither the pyrazine-2-carboxamide SAR literature nor the nitrothiophene-carboxamide literature includes CAS 1210635-91-8, no reliable inference about its comparative potency, selectivity, or off-target profile relative to established analogs can be drawn. Purchasing decisions based on class-level expectations alone carry substantial risk; only direct experimental evaluation of this specific compound can confirm whether the unique three-ring system yields a meaningful differentiation from closely related alternatives [1][2].

Quantitative Evidence Guide for N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide: Comparator-Based Differentiation Analysis


Structural Differentiation: Tri-Heterocyclic Architecture vs. Pyrazinamide and Simple 4-Arylthiazole Analogs

CAS 1210635-91-8 is the only catalog-available compound that combines (i) a pyrazine-2-carboxamide core, (ii) an unsubstituted 4-(thiophen-2-yl)thiazole linker, and (iii) a nitro group at the 4-position of the thiophene. The closest published antimycobacterial analog, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b), contains a chloropyrazine and a 4-fluorophenylthiazole; it lacks both the thiophene ring and the nitro group [1]. The simplest class member, N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide, lacks any substitution at thiazole C4 [2]. This three-ring, nitro-bearing scaffold offers a distinct vector for exploring SAR around thiazole C4 substitution, where published data show that substituent identity at this position critically governs antimycobacterial potency (compound 9b: MIC 0.78 μg/mL vs. unsubstituted analogs with MIC > 6.25 μM) and selectivity [1].

Medicinal chemistry Scaffold diversification Heterocyclic amides

Nitro Group as a Potential Bioreductive Handle: Class-Level Inference from Nitrothiophene Carboxamides

The 4-nitrothiophene moiety in CAS 1210635-91-8 introduces a structural feature absent in the most-active antimycobacterial pyrazinecarboxamide analogs, which typically carry halogen or alkyl substituents. Literature on 5-nitrothiophene-2-carboxamides demonstrates that the nitro group enables bioreductive activation under hypoxic conditions, a property exploited in prodrug and radiosensitizer design [1]. In antibacterial series, nitrothiophene derivatives achieved MIC values as low as 2 μg/mL against S. aureus and S. epidermidis, with activity attributed to the electron-withdrawing nitro group's effect on bacterial nitroreductase activation [2]. CAS 1210635-91-8 incorporates this functionality into a pyrazine-2-carboxamide scaffold not previously examined for nitro-mediated activation. Note: this is a class-level inference; the compound has not been tested in any nitroreductase or hypoxia assay, and the presence of both the nitro group and the pyrazine ring could alter the reduction potential unpredictably [1][2].

Bioreductive activation Hypoxia targeting Antibacterial

Inter-Ring Conformational Flexibility: Differential Physicochemical Profile vs. Rigid Analogs

A crystallographic and supramolecular study of the simpler N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide demonstrated that the amide linkage between pyrazine and thiazole permits multiple conformations and diverse intermolecular hydrogen-bonding patterns [1]. The addition of a 4-(4-nitrothiophen-2-yl) substituent at thiazole C4 in CAS 1210635-91-8 further extends the rotatable-bond count and the conjugated π-system. Computed LogP for related pyrazine-2-carboxamides ranges from approximately 2.3 to 3.5 [2]. The nitrothiophene group is expected to increase LogP and decrease aqueous solubility relative to the unsubstituted N-(thiazol-2-yl)pyrazine-2-carboxamide. While no experimentally measured LogP or solubility exists for CAS 1210635-91-8, this predicted physicochemical differentiation is relevant for assay design (DMSO stock preparation, aqueous dilution protocols) and for computational docking studies where ligand flexibility affects binding pose predictions [1][2].

Conformational analysis Physicochemical properties Crystal engineering

Absence of Published Biological Data: A Procurement-Relevant Null Finding

A systematic search of PubMed, PubChem, ChEMBL, and patent databases (Google Patents, WIPO PATENTSCOPE) as of May 2026 returned zero primary research articles or patents containing quantitative biological activity data (IC₅₀, MIC, EC₅₀, Kd, Ki, %inhibition) for CAS 1210635-91-8. By contrast, the structurally related antimycobacterial analog 9b (6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) has published MIC data against multiple mycobacterial species and a selectivity index vs. HepG2 cells (SI > 20) [1]. Similarly, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (compound 8) has a published antifungal MIC of 31.25 μmol/mL against Trichophyton mentagrophytes [2]. The complete absence of activity data for CAS 1210635-91-8 means that any procurement decision relying on potency or selectivity assumptions is unsupported. This null finding should be disclosed in project planning documentation to justify the cost and screening timeline for de novo evaluation versus selection of a data-rich analog.

Data gap Screening compound Due diligence

Recommended Application Scenarios for N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide Based on Current Evidence


Pilot Screening in an Antimycobacterial Panel for SAR Library Expansion

Given that the closest published analog 9b (6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) achieved an MIC of 0.78 μg/mL against M. tuberculosis H37Rv [1], CAS 1210635-91-8 can serve as a structurally orthogonal probe to test the SAR tolerance for replacing the 4-fluorophenylthiazole with a 4-(4-nitrothiophen-2-yl)thiazole. The compound should be included in a panel with 9b as a positive control, with MIC determination against the same mycobacterial species (M. tuberculosis H37Rv, M. kansasii, M. avium, M. smegmatis) to generate the first quantitative potency data for this scaffold. Negative results would establish that the nitrothiophene-thiazole substitution is not tolerated, a valuable SAR finding in itself.

Hypoxia-Selective Cytotoxicity Screening Using the Nitrothiophene Moiety

The 4-nitrothiophene group is structurally related to known bioreductively activated prodrugs [REFS-1 in Evidence_Item 2]. CAS 1210635-91-8 may be screened under normoxic vs. hypoxic (≤1% O₂) conditions in cancer cell lines (e.g., HepG2, HT-29) to determine whether the nitro group confers hypoxia-selective cytotoxicity. This application leverages the compound's structural uniqueness (combined pyrazine-carboxamide and nitrothiophene) that is not offered by any published analog. Any differential cytotoxicity should be benchmarked against a known hypoxia-activated agent such as tirapazamine.

Physicochemical Profiling for Pre-Formulation Solubility Assessment

The predicted increased lipophilicity of CAS 1210635-91-8 relative to simpler pyrazine-2-carboxamides, due to the added nitrothiophene ring [REFS-2 in Evidence_Item 3], warrants measurement of experimental LogP (shake-flask or HPLC method) and kinetic solubility in relevant assay buffers (PBS pH 7.4, simulated gastric fluid). These data are essential prerequisites for any downstream cell-based or in vivo study, and the results will inform whether the compound's solubility imposes practical limits on screening concentrations compared to more hydrophilic analogs such as pyrazinamide.

Enzymatic Nitroreductase Substrate Profiling

If bacterial or mammalian nitroreductase enzymes are available in-house, CAS 1210635-91-8 can be evaluated as a substrate in a coupled spectrophotometric assay monitoring NADPH oxidation at 340 nm. Comparison against known nitrothiophene substrates (e.g., 5-nitrothiophene-2-carboxamide derivatives) would establish whether the pyrazine-carboxamide extension alters the kinetic parameters (Km, kcat). This scenario is relevant for laboratories developing gene-directed enzyme prodrug therapy (GDEPT) vectors.

Quote Request

Request a Quote for N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.